2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a phenylpiperazine moiety, which is commonly found in various pharmacologically active compounds.
Mechanism of Action
Target of Action
Similar compounds with a phenylpiperazinyl moiety have been reported to exhibit inhibitory activity against acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Based on the activity of structurally similar compounds, it can be hypothesized that this compound may interact with its target enzyme, potentially ache, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
If the compound does indeed inhibit ache, it would affect the cholinergic pathway, leading to an increase in the concentration of acetylcholine in the synaptic cleft and prolonged cholinergic effects .
Result of Action
If the compound does inhibit ache, it could potentially lead to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in prolonged cholinergic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the reaction of 4-phenylpiperazine with a thiadiazole derivative. One common method includes the alkylation of 4-phenylpiperazine with 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine moiety.
Substitution: The phenyl group or the thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the thiadiazole moiety.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound is structurally similar but lacks the thiadiazole ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a pyrimidine ring instead of a thiadiazole ring.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the thiadiazole moiety but have a different overall structure.
Uniqueness
The uniqueness of 2-((5-(4-Phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide lies in its combined structural features of a thiadiazole ring and a phenylpiperazine moiety. This combination imparts distinct biological activities and potential therapeutic applications, particularly in the field of anticonvulsant drugs.
Properties
IUPAC Name |
2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2/c15-12(20)10-21-14-17-16-13(22-14)19-8-6-18(7-9-19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRXSRACLYXGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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